![molecular formula C19H24N2O4S B2950664 3,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946199-43-5](/img/structure/B2950664.png)
3,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Description
3,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist for the serotonin 5-HT2A receptor, which is involved in various physiological and psychological processes. TCB-2 has been extensively studied for its potential applications in scientific research, particularly in the study of the central nervous system.
Scientific Research Applications
Antioxidant Activity
This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from the damage caused by free radicals. The structure of this benzamide derivative suggests it could be effective in scavenging free radicals, thereby reducing oxidative stress and potentially preventing diseases related to oxidative damage .
Antibacterial Applications
Benzamide derivatives, including the one , have shown promising antibacterial activity. This application is significant in the development of new antibiotics, especially in the face of rising antibiotic resistance. The compound’s efficacy against both gram-positive and gram-negative bacteria has been a subject of research, indicating its broad-spectrum potential .
properties
IUPAC Name |
3,5-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-16-9-15(10-17(11-16)24-2)19(22)20-12-18(14-3-8-26-13-14)21-4-6-25-7-5-21/h3,8-11,13,18H,4-7,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPVEYGHRLWEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide |
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